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molecular formula C28H28ClN3O3 B8439837 Methyl 4-(1-(2-(2-benzylpyrrolidin-1-yl)-5-chloronicotinamido)cyclopropyl)benzoate

Methyl 4-(1-(2-(2-benzylpyrrolidin-1-yl)-5-chloronicotinamido)cyclopropyl)benzoate

Cat. No. B8439837
M. Wt: 490.0 g/mol
InChI Key: BIULFGLFEZCIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08828987B2

Procedure details

A mixture of 2-(2-benzylpyrrolidin-1-yl)-5-chloronicotinic acid (D100) (70 mg, 0.22 mmol), methyl 4-(1-aminocyclopropyl)benzoate (D7) (50.31 mg, 0.22 mmol) and N,N-Diisopropylethylamine (0.115 ml, 0.66 mmol) in dimethylformamide (5 ml) was stirred at room temperature for 1 h. (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) (137.9 mg, 0.265 mmol) was added and the resulting mixture was stirred overnight at room temperature. The reaction mixture was poured into ice-water and extracted with diethyl ether (3×15 ml). The combined organic layers were washed with brine (2×10 ml), dried over Na2SO4, filtered and concentrated. The crude residue was purified by Biotage column (10 g) eluting with a mixture dichloromethane/ethylacetate from 100/0 to 90/10. Collected fractions, after solvent evaporation, afforded the title compound (D144) (66 mg)
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
50.31 mg
Type
reactant
Reaction Step One
Quantity
0.115 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
137.9 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:8]1[CH2:12][CH2:11][CH2:10][N:9]1[C:13]1[N:21]=[CH:20][C:19]([Cl:22])=[CH:18][C:14]=1[C:15]([OH:17])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[NH2:24][C:25]1([C:28]2[CH:37]=[CH:36][C:31]([C:32]([O:34][CH3:35])=[O:33])=[CH:30][CH:29]=2)[CH2:27][CH2:26]1.C(N(CC)C(C)C)(C)C.F[P-](F)(F)(F)(F)F.N1(O[P+](N2CCCC2)(N2CCCC2)N2CCCC2)C2C=CC=CC=2N=N1>CN(C)C=O>[CH2:1]([CH:8]1[CH2:12][CH2:11][CH2:10][N:9]1[C:13]1[N:21]=[CH:20][C:19]([Cl:22])=[CH:18][C:14]=1[C:15]([NH:24][C:25]1([C:28]2[CH:37]=[CH:36][C:31]([C:32]([O:34][CH3:35])=[O:33])=[CH:30][CH:29]=2)[CH2:27][CH2:26]1)=[O:17])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
70 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)C1N(CCC1)C1=C(C(=O)O)C=C(C=N1)Cl
Name
Quantity
50.31 mg
Type
reactant
Smiles
Cl.NC1(CC1)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
0.115 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
137.9 mg
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N2CCCC2)(N2CCCC2)N2CCCC2
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×15 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (2×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by Biotage column (10 g)
WASH
Type
WASH
Details
eluting with a mixture dichloromethane/ethylacetate from 100/0 to 90/10
CUSTOM
Type
CUSTOM
Details
Collected fractions, after solvent evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1N(CCC1)C1=C(C(=O)NC2(CC2)C2=CC=C(C(=O)OC)C=C2)C=C(C=N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 66 mg
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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